molecular formula C21H23F2N3O3S B2722181 N-(3,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899756-60-6

N-(3,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2722181
M. Wt: 435.49
InChI Key: BPZIJYUBFDIOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23F2N3O3S and its molecular weight is 435.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A variety of quinazolinone derivatives have been synthesized and structurally characterized, showing significant interest due to their diverse biological activities. For instance, studies have successfully synthesized new derivatives of quinazolinone, highlighting their potential in antitumor and antimicrobial activities. These compounds, including those structurally similar to the specified compound, have been synthesized through complex chemical reactions, with their structures confirmed by spectral analysis methods such as IR, NMR, and mass spectrometry (Nguyen et al., 2022).

Antitumor Activity

Research has demonstrated the antitumor potential of quinazolinone analogues. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, with some compounds being more potent compared to the control substance 5-FU. Molecular docking studies indicated that these compounds could inhibit tumor cell growth by targeting specific kinases, suggesting a mechanism for their antitumor effects (Al-Suwaidan et al., 2016).

Antimicrobial and Anticancer Properties

Further studies have explored the antimicrobial and anticancer properties of quinazolinone derivatives. Compounds have been synthesized that exhibit significant activity against various bacterial strains, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, some of these derivatives have shown potential anticancer activities in vitro, suggesting their applicability in developing new therapeutic agents (Mehta et al., 2019).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3S/c22-16-8-7-13(10-17(16)23)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZIJYUBFDIOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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